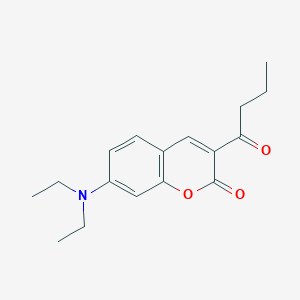
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one typically involves the acylation of 7-(diethylamino)-2H-1-benzopyran-2-one with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butanoyl-7-hydroxy-2H-chromen-2-one: A similar compound with a hydroxyl group instead of a diethylamino group.
3-Acetyl-7-(diethylamino)-2H-1-benzopyran-2-one: A compound with an acetyl group instead of a butanoyl group.
Uniqueness
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one is unique due to the presence of both the butanoyl and diethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
483317-73-3 |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
3-butanoyl-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C17H21NO3/c1-4-7-15(19)14-10-12-8-9-13(18(5-2)6-3)11-16(12)21-17(14)20/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZKFYJKYOPVGWRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)
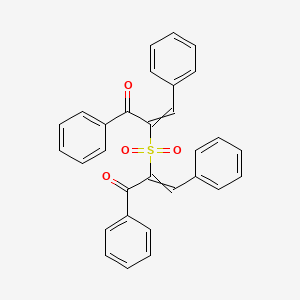
![Phosphinic amide, N-[(1S)-1-(2-furanyl)propyl]-P,P-diphenyl-](/img/structure/B12581157.png)
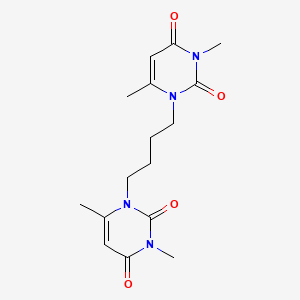
![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)

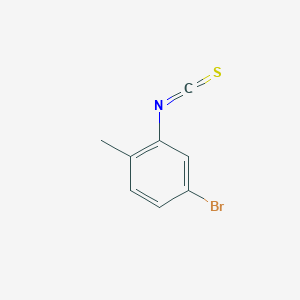
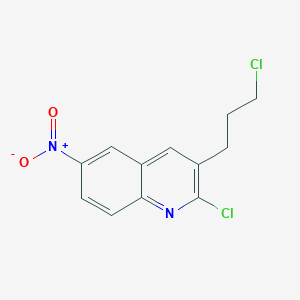
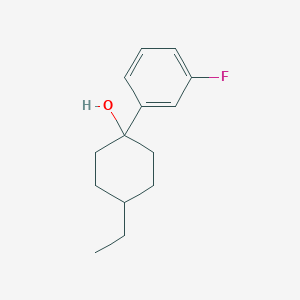
propanedinitrile](/img/structure/B12581234.png)


